An In-Depth Technical Guide to the Spectroscopic Data of N-(4-chlorobenzyl)-1-phenylmethanamine
An In-Depth Technical Guide to the Spectroscopic Data of N-(4-chlorobenzyl)-1-phenylmethanamine
This document provides a detailed spectroscopic analysis of N-(4-chlorobenzyl)-1-phenylmethanamine (CAS No. 13541-00-9), a secondary amine of interest in synthetic chemistry and drug development.[1] As a Senior Application Scientist, my objective is to present not just the raw data, but to synthesize it with field-proven insights, explaining the causality behind experimental choices and interpretation. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's spectral signature, ensuring both technical accuracy and practical utility.
The structural integrity and purity of such compounds are paramount. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation and quality control. This guide will delve into the expected and observed data from each of these techniques, grounded in fundamental principles and supported by authoritative references.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Structure of N-(4-chlorobenzyl)-1-phenylmethanamine with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the molecular skeleton and deduce the connectivity of atoms.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(4-chlorobenzyl)-1-phenylmethanamine, we anticipate signals in three distinct regions: the aromatic region, the benzylic methylene region, and the amine proton region.
Data Summary: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| H-N | 1.5 - 2.5 | Broad Singlet (br s) | 1H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. It often appears as a broad signal due to quadrupole broadening and exchange. |
| H-7, H-14 (Benzylic CH₂) | ~3.7 - 3.9 | Singlet (s) | 4H | Due to chemical equivalence and the absence of adjacent protons, the four benzylic protons are expected to appear as a single, sharp peak. Data from analogous N-substituted benzylamines show this region to be around 3.7-4.4 ppm.[2] |
| H-2, H-3, H-4, H-5, H-6 | 7.20 - 7.40 | Multiplet (m) | 5H | Protons of the unsubstituted phenyl ring. These will appear as a complex multiplet, typical for a monosubstituted benzene ring. |
| H-9, H-13 | ~7.30 | Doublet (d) | 2H | These protons are ortho to the CH₂ group and will be a doublet coupled to H-10 and H-12. |
| H-10, H-12 | ~7.28 | Doublet (d) | 2H | These protons are ortho to the chlorine atom. The electron-withdrawing nature of chlorine deshields them. They will appear as a doublet coupled to H-9 and H-13. |
Expertise & Causality: The key to interpreting the ¹H NMR spectrum lies in understanding the electronic effects within the molecule. The two benzylic methylene groups (C7 and C14) are chemically equivalent in the context of a fast NMR timescale and are not adjacent to any other protons, hence they are predicted to resonate as a single singlet. The aromatic region will be a superposition of two patterns: a complex multiplet for the unsubstituted phenyl ring and a characteristic AA'BB' system (often appearing as two doublets) for the 1,4-disubstituted (para) chlorophenyl ring. The protons on the chlorinated ring (H-9/13 and H-10/12) are distinct due to their proximity to either the methylene or chloro substituent.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.
Data Summary: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C-7, C-14 (Benzylic CH₂) | ~50 - 55 | Typical range for benzylic carbons attached to a secondary amine. Data for similar structures like N-(4-fluorobenzyl)aniline show this peak around 50.9 ppm.[2] |
| C-4 (Unsubstituted Ring) | ~127.0 | Para carbon of the unsubstituted phenyl ring. |
| C-2, C-6 (Unsubstituted Ring) | ~128.4 | Ortho carbons of the unsubstituted phenyl ring. |
| C-3, C-5 (Unsubstituted Ring) | ~128.5 | Meta carbons of the unsubstituted phenyl ring. |
| C-10, C-12 (Chlorinated Ring) | ~128.7 | Meta carbons, ortho to the chlorine atom. |
| C-9, C-13 (Chlorinated Ring) | ~129.5 | Ortho carbons, adjacent to the benzylic carbon. |
| C-11 (C-Cl) | ~132.5 | Quaternary carbon bonded to chlorine. The electronegative Cl atom causes a downfield shift. |
| C-1 (Unsubstituted Ring) | ~139.0 | Quaternary (ipso) carbon of the unsubstituted ring. |
| C-8 (Chlorinated Ring) | ~139.5 | Quaternary (ipso) carbon of the chlorinated ring. |
Expertise & Causality: The spectrum is predicted to show 9 distinct signals, as C-7/C-14, C-2/C-6, C-3/C-5, C-9/C-13, and C-10/C-12 are chemically equivalent pairs. The benzylic carbons (C7, C14) are significantly shielded compared to the aromatic carbons, appearing upfield around 50-55 ppm. Within the aromatic region (120-140 ppm), the carbon directly attached to the electronegative chlorine atom (C11) is expected to be the most deshielded among the protonated aromatic carbons. The quaternary (ipso) carbons (C1, C8) are also deshielded and typically have lower intensity peaks.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Weak to Medium | Characteristic of a secondary amine. The peak is often broad. |
| 3000 - 3100 | Aromatic C-H Stretch | Medium | Indicates the presence of sp² C-H bonds in the phenyl rings. |
| 2850 - 2960 | Aliphatic C-H Stretch | Medium | Corresponds to the symmetric and asymmetric stretching of the methylene (CH₂) groups. |
| 1600, 1495, 1450 | C=C Aromatic Ring Stretch | Medium to Strong | These absorptions are characteristic of the benzene ring skeleton. |
| 1090 - 1100 | C-N Stretch | Medium | Typical for alkyl-aryl secondary amines. |
| 1015 | C-Cl Stretch | Strong | Strong absorption characteristic of an aryl chloride. |
| 810 - 840 | C-H Out-of-Plane Bend | Strong | This strong band is indicative of 1,4-disubstitution (para) on a benzene ring. |
Expertise & Causality: The IR spectrum provides a rapid and reliable confirmation of the key functional moieties. The presence of a weak-to-medium band in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H bond of the secondary amine. The combination of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the presence of both phenyl and methylene groups. Crucially, two strong bands confirm the substitution pattern: the C-Cl stretch around 1015 cm⁻¹ and the C-H "wag" around 810-840 cm⁻¹, which authoritatively points to a para-substituted chlorobenzene ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for structural analysis.[3][4]
Data Summary: Predicted Mass Spectrum (Electron Ionization)
| m/z | Ion Identity | Rationale & Notes |
|---|---|---|
| 231/233 | [M]⁺ (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with roughly 1/3 the intensity of M is the classic isotopic signature of a single chlorine atom.[1] |
| 125/127 | [ClC₆H₄CH₂]⁺ | Represents the 4-chlorobenzyl cation, a very stable fragment. This would likely be a prominent peak. |
| 106 | [C₆H₅CH₂NH]⁺ | Resulting from the loss of the chlorobenzyl radical. |
| 91 | [C₇H₇]⁺ | The tropylium ion, formed from rearrangement and fragmentation of the benzyl group. This is a hallmark of benzyl-containing compounds and is often the base peak.[5] |
Expertise & Causality: The molecular formula C₁₄H₁₄ClN gives a monoisotopic mass of approximately 231.72 g/mol .[1] The most critical diagnostic feature in the mass spectrum will be the M/M+2 isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
The fragmentation of N-benzylamines is well-understood.[6][7] The primary fragmentation pathway is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This leads to the formation of highly stable benzylic cations.
Caption: Standard workflow for NMR analysis.
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft, lint-free cloth.
-
Acquire a background spectrum of the empty, clean crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions. [8][9] * Place a small drop of the liquid N-(4-chlorobenzyl)-1-phenylmethanamine sample directly onto the center of the ATR crystal, ensuring complete coverage.
-
-
Instrument Setup:
-
Set the scan range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Select the number of scans to be averaged (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.
-
Set the resolution (e.g., 4 cm⁻¹).
-
-
Data Acquisition & Processing:
-
Initiate the sample scan.
-
The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Perform peak labeling to identify the wavenumbers of key absorption bands.
-
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction:
-
For a liquid sample, it can be introduced via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.
-
Using a GC inlet provides an extra layer of separation and purification. A dilute solution (e.g., 1 mg/mL in dichloromethane) is prepared and a small volume (e.g., 1 µL) is injected.
-
-
Instrument Setup (Typical EI Source):
-
Set the electron energy to 70 eV. This is the standard energy used to generate reproducible fragmentation patterns for library matching. [10] * Set the ion source temperature (e.g., 230 °C) and quadrupole analyzer temperature (e.g., 150 °C).
-
Set the mass analyzer to scan a suitable range, for example, m/z 40-400, to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition & Analysis:
-
Initiate the data acquisition.
-
Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺ and its chlorine isotope peak [M+2]⁺.
-
Identify the base peak (most intense peak) and other significant fragment ions.
-
Compare the fragmentation pattern to known fragmentation rules for benzylamines to confirm the structure.
-
References
-
Wang, Z., et al. (2019). Supplementary Information for Hydroboration of Imines and Alkynes with Pinacolborane Catalyzed by Simple Lithium Amides. Organic Chemistry Frontiers. [Link]
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PubChem. 4-Chlorobenzylamine Compound Summary (CID 66036). National Center for Biotechnology Information. [Link]
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Kidwai, M., et al. (2016). Supporting information for Copper-ferrite/graphene nanocomposites: a reusable catalyst for the oxidative coupling of benzylamines. RSC Advances. [Link]
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PubChem. Benzyl-(4-chloro-benzyl)-amine Compound Summary (CID 816344). National Center for Biotechnology Information. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide.[Link]
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Pharma Guideline. SOP for Calibration of FT-IR Spectrometer.[Link]
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P Jandabu, C., et al. (2015). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
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Chemistry LibreTexts. Electron Ionization.[Link]
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Wikipedia. Electron ionization.[Link]
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MassBank. Benzylamine Spectrum (MSBNK-CASMI_2016-SM808401).[Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.[Link]
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University of Washington. Shimadzu FTIR Standard Operating Procedure.[Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.[Link]
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Mills, A. Standard Operating Procedure 1 FTIR (Spectrum One). Queen's University Belfast. [Link]
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Gim, J. S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. [Link]
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Emory University. Mass Spectrometry Ionization Methods.[Link]
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Pharma Devils. SOP for Procedure for Operation and Calibration of FTIR.[Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
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